molecular formula C12H18ClNO3 B1431716 Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride CAS No. 1423024-92-3

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride

Cat. No.: B1431716
CAS No.: 1423024-92-3
M. Wt: 259.73 g/mol
InChI Key: SULXIMCTUSOUJD-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride emerges from the broader historical trajectory of beta-amino acid research that began gaining significant momentum in the late twentieth century. The foundational work in beta-amino acid chemistry can be traced to early studies published in 1996 by the research groups of Dieter Seebach and Samuel Gellman, who pioneered investigations into beta-peptides as alternatives to traditional alpha-amino acid systems. These seminal contributions established the framework for understanding how beta-amino acids, characterized by their extended backbone structure with amino groups attached to the beta-carbon position, could serve as building blocks for novel molecular architectures.

The specific compound under examination represents a convergence of several important chemical developments that occurred throughout the early 2000s. The integration of methoxyphenyl substituents into beta-amino acid frameworks reflects the growing recognition that aromatic modifications could significantly enhance the pharmacological properties and structural stability of these molecules. Historical documentation indicates that compounds bearing similar structural motifs began appearing in chemical databases and research literature around 2009, with continuous modifications and improvements documented through 2025.

The evolution of synthetic methodologies for producing such compounds has been closely tied to advances in stereoselective synthesis techniques, particularly those involving beta-nitroacrylate derivatives as starting materials. Research published in 2020 highlighted significant progress in the stereoselective transformation of beta-nitroacrylates, which has enabled more efficient and controlled synthesis of beta-amino acid derivatives like this compound. These methodological advances have been crucial in making such structurally complex molecules accessible for research and potential pharmaceutical applications.

Classification within β-Amino Acid Derivatives

This compound occupies a distinct position within the broader classification system of beta-amino acid derivatives, specifically falling under the category of beta-2 amino acids where the organic residue is attached to the carbon adjacent to the carbonyl group. This classification is fundamental to understanding both the chemical behavior and potential biological activity of the compound, as beta-2 amino acids exhibit different conformational preferences and reactivity patterns compared to their beta-3 counterparts.

The compound can be further classified as a methyl ester derivative of a substituted beta-amino acid, which places it within the subset of protected amino acid derivatives commonly employed in peptide synthesis and medicinal chemistry applications. The presence of the 2-methoxyphenyl substituent adds an additional layer of classification, positioning this molecule among aromatic beta-amino acid derivatives that have shown particular promise in pharmaceutical research due to their enhanced stability and potential for specific molecular interactions.

Within the hierarchical classification of beta-amino acids, this compound represents what researchers term a "designer" beta-amino acid, engineered to incorporate specific structural features that may confer advantageous properties. The methoxy group at the ortho position of the phenyl ring creates a unique electronic environment that distinguishes this compound from other beta-amino acid derivatives bearing different substitution patterns. Research has demonstrated that beta-amino acid derivatives containing heterocyclic or aromatic modifications often exhibit enhanced biological activity profiles, making them valuable candidates for drug development and biochemical research.

The hydrochloride salt form of this compound represents another important classification consideration, as salt formation significantly impacts solubility, stability, and bioavailability characteristics. Beta-amino acid hydrochlorides are commonly employed in pharmaceutical formulations due to their improved water solubility compared to the free base forms, making this particular derivative especially suitable for research applications requiring aqueous compatibility.

Chemical and Structural Significance

The molecular architecture of this compound embodies several key structural features that contribute to its chemical significance and potential utility. The compound's backbone structure consists of a three-carbon propanoic acid framework with the amino group positioned at the beta-carbon, creating the characteristic extended backbone that distinguishes beta-amino acids from their alpha counterparts. This extended backbone provides increased conformational flexibility while maintaining the ability to participate in hydrogen bonding interactions crucial for biological activity.

Table 1: Structural Parameters of this compound

Parameter Value Significance
Molecular Formula C₁₂H₁₈ClNO₃ Defines elemental composition
Molecular Weight 259.73 g/mol Influences pharmacokinetic properties
IUPAC Name methyl 3-amino-2-(2-methoxybenzyl)propanoate hydrochloride Standard nomenclature
InChI Key SULXIMCTUSOUJD-UHFFFAOYSA-N Unique structural identifier
Physical Form Powder Impacts handling and formulation
Purity Specification 95% minimum Quality control parameter

The 2-methoxyphenyl substituent plays a crucial role in defining the compound's chemical behavior and potential biological interactions. The methoxy group at the ortho position creates both steric and electronic effects that influence the molecule's overall conformation and reactivity. Research has shown that methoxy substitution at this position can enhance binding affinity to certain biological targets while also providing protection against metabolic degradation. The electron-donating nature of the methoxy group modifies the electronic density of the aromatic ring, potentially affecting π-π interactions and other non-covalent binding mechanisms.

The methyl ester functionality serves multiple purposes within the molecular design. From a synthetic perspective, the ester group provides protection for the carboxylic acid functionality, allowing for selective chemical modifications at other positions within the molecule. The ester can also serve as a prodrug mechanism, where enzymatic hydrolysis in biological systems can release the active carboxylic acid form. Additionally, the methyl ester enhances lipophilicity compared to the free acid, potentially improving membrane permeability and cellular uptake characteristics.

Table 2: Functional Group Analysis and Chemical Significance

Functional Group Position Chemical Significance Biological Relevance
Amino Group Beta-carbon Primary reaction site for peptide coupling Hydrogen bonding capability
Methyl Ester Terminal carboxyl Protects acid, enhances lipophilicity Potential prodrug mechanism
Methoxy Group Ortho-phenyl Electronic modulation, metabolic protection Enhanced binding specificity
Aromatic Ring Benzyl position π-π interactions, structural rigidity Protein-ligand interactions
Hydrochloride Salt Amino group Improved solubility and stability Enhanced bioavailability

The conformational properties of this compound are particularly significant from both synthetic and biological perspectives. Beta-amino acids generally adopt extended conformations due to the additional carbon in their backbone, which can lead to different secondary structure preferences when incorporated into peptide sequences. The specific substitution pattern in this compound, with the bulky 2-methoxyphenyl group adjacent to the amino functionality, likely introduces additional conformational constraints that could be exploited for designing peptides with specific structural properties.

The chemical stability of this compound is enhanced by several structural features that protect against common degradation pathways. The aromatic methoxy substitution provides protection against oxidative metabolism, while the ester functionality shields the carboxylic acid from unwanted reactions. The beta-amino acid structure itself confers resistance to peptidases and other proteolytic enzymes that typically target alpha-amino acid sequences, making this compound particularly valuable for applications requiring enhanced metabolic stability.

Recent research has highlighted the growing importance of beta-amino acid derivatives in medicinal chemistry, with compounds bearing similar structural motifs showing promise as antiviral, anti-inflammatory, and antibacterial agents. The specific combination of structural features present in this compound positions it as a potentially valuable scaffold for drug development efforts, particularly in areas where enhanced stability and specific binding interactions are required.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULXIMCTUSOUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Approach

A related synthetic approach described in the literature for similar α-amino acid derivatives involves a nucleophilic aromatic substitution (S_NAr) reaction using protected amino acid esters and substituted nitrofluorobenzenes, followed by reduction and deprotection steps.

  • Procedure:

    • Start with methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride as the amino acid ester precursor.
    • React with 3-fluoro-4-nitroanisole (which contains a methoxy group analogous to the 2-methoxyphenyl group) in the presence of triethylamine in acetonitrile under reflux for approximately 16 hours.
    • Purify the product by flash column chromatography to isolate the substituted amino acid ester intermediate.
    • Subsequent reduction of the nitro group and removal of the benzyloxycarbonyl protecting group yields the target amino acid derivative.
    • Convert to the hydrochloride salt by treatment with hydrochloric acid.
  • Key Reagents:

    • Triethylamine (base)
    • Acetonitrile (solvent)
    • 3-fluoro-4-nitroanisole (aromatic substitution partner)
    • Hydrogenation catalysts for reduction (e.g., Pd/C)
  • Advantages:

    • High regioselectivity for substitution.
    • Efficient introduction of the methoxyphenyl substituent.
  • Reference: This method is adapted from the synthesis of benzotriazole-derived α-amino acids and related compounds reported in the Journal of Organic Chemistry.

Reductive Amination Route

An alternative method involves reductive amination of methyl 3-oxo-2-[(2-methoxyphenyl)methyl]propanoate with ammonia or ammonium salts, followed by hydrochloride salt formation.

  • Procedure:

    • Prepare the keto-ester intermediate methyl 3-oxo-2-[(2-methoxyphenyl)methyl]propanoate.
    • React with ammonia or ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
    • The amino group is introduced at the 3-position via reductive amination.
    • Isolate the product and treat with hydrochloric acid to obtain the hydrochloride salt.
  • Key Reagents:

    • Ammonia or ammonium chloride
    • Sodium cyanoborohydride or hydrogenation catalyst
    • Hydrochloric acid
  • Advantages:

    • Direct introduction of the amino group.
    • Mild reaction conditions.
  • Note: While this method is common for amino acid derivatives, specific literature on this exact compound is limited, but the approach is consistent with general amino acid synthesis principles.

Esterification and Salt Formation

  • The methyl ester functionality is typically introduced via esterification of the corresponding acid or via direct use of methyl esters in starting materials.
  • The hydrochloride salt is formed by reaction with hydrochloric acid, enhancing compound stability and facilitating crystallization and purification.

Comparative Data Table of Preparation Methods

Step/Aspect Nucleophilic Aromatic Substitution (S_NAr) Reductive Amination
Starting Material Protected amino acid ester + nitrofluoroarene Keto-ester + ammonia/ammonium salt
Key Reaction Conditions Reflux in acetonitrile, base (triethylamine) Mild reducing conditions, room temp or mild heating
Functional Group Introduction Aromatic substitution of nitro group Reductive amination of keto group
Purification Flash chromatography Crystallization or chromatography
Salt Formation Treatment with HCl Treatment with HCl
Yield and Purity Moderate to high, depending on purification Generally good with optimized conditions
Scalability Suitable for medium scale Suitable for scale-up with catalyst choice

Research Findings and Notes

  • The nucleophilic aromatic substitution method provides a versatile route to introduce the 2-methoxyphenyl substituent with good regioselectivity and has been validated in related α-amino acid syntheses.
  • Protection of amino groups (e.g., benzyloxycarbonyl protection) is critical to avoid side reactions during aromatic substitution.
  • Reductive amination is a classical method for amino acid derivative synthesis, offering a straightforward route but requiring careful control of reducing conditions to avoid over-reduction.
  • Conversion to the hydrochloride salt is standard to improve compound handling, solubility, and stability.
  • No direct patents or literature specifically detailing the preparation of this compound were found, but synthesis strategies are inferred from closely related compounds and general amino acid chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pain Relief and Anti-inflammatory Therapies
    Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride has shown promise in the development of pharmaceuticals aimed at treating inflammatory conditions and pain management. Its structural characteristics allow it to interact with specific receptors involved in pain pathways, making it a candidate for further exploration in pain relief formulations.
  • Antimicrobial Activity
    The compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized below:
    Bacterial StrainMIC (µM)
    Bacillus subtilis4.69 - 22.9
    Staphylococcus aureus5.64 - 77.38
    Enterococcus faecalis8.33 - 23.15
    Escherichia coli2.33 - 156.47
    Pseudomonas aeruginosa13.40 - 137.43
    Salmonella typhi11.29 - 77.38
    These findings indicate a broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
  • Antifungal Activity
    The compound also demonstrates antifungal effects, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.
  • Antioxidant Activity
    Research has evaluated the antioxidant capabilities of this compound, indicating its potential to scavenge free radicals effectively, which may lead to applications in preventing oxidative stress-related diseases.
  • Anticancer Activity
    Studies investigating related compounds derived from this compound have shown promising anticancer properties against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with higher cytotoxicity observed against U-87 cells.
  • Enzyme Inhibition Studies
    The compound has been studied for its inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE). Modifications to the phenyl group have been shown to enhance inhibitory activity significantly, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • A study highlighted its effectiveness as an anti-inflammatory agent in animal models of arthritis, demonstrating a reduction in inflammatory markers and pain behavior.
  • Another investigation focused on its antimicrobial properties, revealing that derivatives of this compound could serve as lead compounds for developing new antibiotics.
  • Research on its antioxidant capacity showed promising results in cellular models exposed to oxidative stress, suggesting potential protective effects against cellular damage.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂
  • Molecular Weight : 250.12 g/mol
  • Key Difference : The 4-chlorophenyl group replaces the 2-methoxyphenyl group.
  • Properties : Available in ≥95% purity (CAS 1001180-63-7) and supplied by American Elements for research use. The chlorine substituent may influence electronic properties and binding affinity in drug-receptor interactions compared to methoxy .
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate Hydrochloride
  • Molecular Formula: C₁₁H₁₄FNO₂
  • Molecular Weight : 215.24 g/mol
  • Key Difference : A fluorine atom replaces the methoxy group at the ortho position.
  • Properties : The electronegative fluorine may enhance metabolic stability and alter lipophilicity, impacting bioavailability .
3-(2-Methoxyphenyl)propanoic Acid
  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Key Difference: Lacks the amino and ester groups, serving as a simpler carboxylic acid derivative.
  • Properties : Melting point 85–89°C; used as a precursor in synthesizing more complex molecules .

Variations in Aliphatic Substituents

Methyl 3-amino-2-(cyclopropylmethyl)propanoate Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Key Difference : Cyclopropylmethyl replaces the 2-methoxyphenyl group.
  • Properties : Marketed as a versatile scaffold for lab use (CAS 1311313-63-9), suggesting utility in fragment-based drug discovery .
Methyl 3-amino-2-(oxan-4-yl)propanoate Hydrochloride
  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 195.24 g/mol
  • Key Difference : A tetrahydropyran (oxan-4-yl) group replaces the aromatic substituent.
  • Properties : The oxygen-rich ring may improve solubility and hydrogen-bonding capacity .

Salt Form and Purity Considerations

  • Purity: Most analogs are available at ≥95% purity, though synthesis byproducts (e.g., trans-esterification products) are noted in some cases .

Structural and Functional Implications

Electronic and Steric Effects

  • Methoxy vs. Halogen Substituents : The electron-donating methoxy group (in the target compound) may enhance aromatic ring reactivity in electrophilic substitutions, whereas electron-withdrawing groups like chlorine or fluorine could stabilize negative charges in intermediates .
  • Aliphatic vs.

Biological Activity

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride, a compound with the molecular formula C12_{12}H18_{18}ClNO3_3, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Amino group : Contributes to its reactivity and potential biological interactions.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Propanoate moiety : Provides structural stability and solubility in biological systems.

The hydrochloride salt form improves solubility, making it more suitable for pharmaceutical applications .

This compound is primarily investigated for its role in:

  • Pain relief : By modulating pain pathways through receptor interactions.
  • Anti-inflammatory effects : Potentially by inhibiting pathways involved in inflammation.

Initial studies suggest that the compound may exhibit binding affinity to specific receptors related to pain management, such as opioid receptors, although further research is necessary to elucidate these interactions .

Antiproliferative Activity

Recent investigations have highlighted the antiproliferative properties of similar compounds derived from the propanoate framework. For instance, derivatives have shown significant inhibitory effects on cancer cell lines, such as HeLa and HCT-116, with IC50_{50} values ranging from 0.69 μM to 11 μM . This suggests that this compound may possess similar anticancer properties, warranting further exploration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring have been shown to influence cytotoxicity significantly. For example:

CompoundSubstituentIC50_{50} (μM)
AMethoxy0.69
BHydroxy11
CMethyl5

This table illustrates how different functional groups can alter the compound's potency against cancer cells .

Case Studies and Experimental Findings

  • In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, indicating its mechanism may involve modulation of these pathways .
  • Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics could enhance efficacy while reducing side effects, highlighting its potential in combination therapy strategies .

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride?

Answer:
The compound is typically synthesized via a multi-step route involving:

  • Acylation : Activation of carboxylic acid precursors (e.g., 3-(2-methoxyphenyl)propanoic acid) using thionyl chloride (SOCl₂) to form reactive intermediates like acid chlorides .
  • Amidation/Coupling : Reaction of the activated intermediate with methyl esters of protected amino acids under anhydrous conditions. For example, (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride can be coupled with p-chlorophenylacetic acid derivatives .
  • Purification : Recrystallization from chloroform-methanol mixtures to obtain high-purity crystals suitable for structural validation .

Advanced: How can reaction yields be optimized when synthesizing this compound under anhydrous conditions?

Answer:
Key optimization parameters include:

  • Solvent Selection : Dichloromethane (DCM) is preferred for its low polarity and compatibility with acid-sensitive intermediates. Anhydrous DCM minimizes hydrolysis side reactions .
  • Base Choice : Diisopropylethylamine (DIPEA) effectively scavenges HCl generated during coupling, improving reaction efficiency .
  • Temperature Control : Maintaining sub-zero temperatures (−78°C) during critical steps (e.g., phosphoramidate formation) suppresses side reactions .
  • Stoichiometry : A 1.05:1 molar ratio of acyl chloride to amino ester ensures complete conversion while avoiding excess reagent contamination .

Basic: What analytical techniques are used to confirm the identity and purity of this compound?

Answer:

  • Single-Crystal X-ray Diffraction : Provides definitive confirmation of molecular conformation and stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, amino, ester) and detects impurities. For example, aromatic protons from the 2-methoxyphenyl group appear as distinct doublets in the 6.8–7.2 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and detects isotopic patterns consistent with chlorine-containing derivatives .

Advanced: How can researchers resolve discrepancies between theoretical and observed NMR data for this compound?

Answer:
Discrepancies often arise from:

  • Rotational Isomerism : The amino and ester groups may adopt different conformations, splitting signals. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce split peaks, confirming dynamic equilibria .
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ may shift proton signals due to hydrogen bonding. Cross-referencing with X-ray data (e.g., bond angles in the crystal lattice) clarifies assignments .
  • Impurity Interference : Use preparative HPLC (C18 column, acetonitrile-water gradient) to isolate pure fractions before re-analyzing .

Basic: What are the recommended storage conditions to maintain the stability of this hydrochloride salt?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or amino groups, which is accelerated in humid environments .
  • Light Protection : Amber glass vials minimize photolytic decomposition of the methoxybenzyl moiety .

Advanced: How does the hydrochloride salt form influence solubility and partitioning behavior in biological assays?

Answer:

  • Aqueous Solubility : The hydrochloride salt enhances water solubility (critical for in vitro assays) due to ionic dissociation. Solubility can be quantified via shake-flask methods (e.g., 10 mg/mL in PBS at pH 7.4) .
  • LogP Determination : Measure octanol-water partition coefficients (LogP) to assess membrane permeability. The uncharged free base (generated at pH > pKa of the amino group) will partition into organic phases, while the protonated form remains aqueous .
  • Stability in Buffers : Monitor pH-dependent degradation using LC-MS. For example, the ester group may hydrolyze faster at pH > 8, necessitating buffered solutions at pH 6–7 .

Advanced: What strategies mitigate batch-to-batch variability in chiral purity during scale-up synthesis?

Answer:

  • Chiral Chromatography : Use preparative chiral HPLC (e.g., CHIRALPAK® IC column) to separate enantiomers and ensure >99% enantiomeric excess (ee) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like hydrogenation to enhance stereoselectivity .
  • In-Process Controls : Real-time monitoring via circular dichroism (CD) spectroscopy detects ee deviations early, allowing mid-process corrections .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride

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